molecular formula C12H14N2O B7783222 1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Cat. No.: B7783222
M. Wt: 202.25 g/mol
InChI Key: ASHPLLYTBYJWQS-UHFFFAOYSA-N
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Description

1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a bicyclic heterocyclic compound featuring a partially saturated isoquinoline scaffold with an ethyl group at position 1, a ketone at position 3, and a nitrile at position 2. Its molecular formula is C₁₂H₁₅N₂O, with a molecular weight of 223.27 g/mol (calculated from MS m/z 223 [M+H]⁺ ). Key spectral data include:

  • ¹H NMR (DMSO-d₆): δ 8.69 (s, 2H), 2.68 (m, 2H), 2.59 (m, 2H), 1.68 (m, 4H) .
  • LC-MS: Retention time (tR) = 5.9 min, purity >99% .

The compound is synthesized via condensation reactions, as exemplified by the addition of morpholine to a precursor in ethanol .

Properties

IUPAC Name

1-ethyl-3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-2-11-9-6-4-3-5-8(9)10(7-13)12(15)14-11/h2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHPLLYTBYJWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CCCCC2=C(C(=O)N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Enamine Formation and Acylation

The synthesis of hexahydroisoquinoline derivatives often begins with enamine intermediates. For 1-ethyl-substituted variants, cyclohexanone derivatives react with morpholine in anhydrous benzene under catalytic TsOH to form enamines. Subsequent acylation with ethyl chloroacetate introduces the ethyl group at the N-position. For example, heating cyclohexanone-2-carboxamide with ethyl cyanoacetate in dimethylformamide (DMF) at 80°C for 3 hours yields 72% of the cyclized product. This method benefits from the nucleophilic reactivity of the enamine nitrogen, which facilitates ethyl group incorporation via SN2 mechanisms.

Cyclocondensation with 2-Cyanoacetamide

A critical step involves cyclocondensation of acylated enamines with 2-cyanoacetamide. Diethylamine acts as a base, deprotonating the active methylene group of 2-cyanoacetamide to initiate nucleophilic attack on the acylated enamine. The reaction proceeds via a Thorpe-Ziegler mechanism, forming the pyridine ring. Infrared spectroscopy confirms successful cyclization through the disappearance of the enamine C=N stretch (1636 cm⁻¹) and emergence of the nitrile band (2225 cm⁻¹).

Alkylation and Functional Group Modifications

O-Alkylation for Ethyl Group Introduction

Post-cyclocondensation, O-alkylation with ethyl chloroacetate in DMF introduces the ethyl ester moiety. Potassium carbonate facilitates deprotonation of the hydroxyl group, enabling nucleophilic substitution. For instance, treating 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile with ethyl chloroacetate at 75°C for 2 hours achieves 94% conversion to the O-ethyl intermediate. The reaction’s efficiency stems from the polar aprotic solvent’s ability to stabilize the transition state.

Hydrolysis and Nitrile Formation

Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH/EtOH) yields the carboxylic acid, which undergoes dehydration with PCl₅ to form the nitrile. Alternatively, direct substitution using KCN in DMSO at 120°C introduces the nitrile group in one pot, reducing purification steps.

Bischler-Napieralski Cyclodehydration

Amide Activation and Cyclization

The Bischler-Napieralski reaction provides an alternative route using trifluoromethanesulfonic anhydride (Tf₂O) and 2-chloropyridine for amide activation. For example, N-phenethylamide derivatives cyclize at ambient temperature to form 3,4-dihydroisoquinolines, which oxidize to the target compound. This method accommodates halogenated substrates, with microwave irradiation (5 minutes) enhancing yields for electron-deficient precursors.

Ethyl Group Incorporation via N-Vinyl Amides

N-Vinyl amides serve as precursors for ethyl-substituted isoquinolines. (Z)-N-Styrylcyclohexanecarboxamide undergoes cyclodehydration with Tf₂O, yielding 1-ethyl-3-oxo derivatives in 65% yield. Stereoelectronic effects favor the Z-configuration, as the E-isomer leads to polymerization side products.

Solvent and Catalyst Optimization

Role of Dimethylformamide (DMF)

DMF enhances reaction rates in cyclocondensation and alkylation steps due to its high polarity and ability to solubilize ionic intermediates. Comparative studies show that replacing DMF with THF reduces yields by 40%, highlighting its importance in stabilizing transition states.

Sodium Methoxide vs. Potassium Carbonate

Sodium methoxide in DMF achieves 72% yield in cyclization reactions, outperforming potassium carbonate (58%). The stronger base facilitates deprotonation of less acidic β-keto nitriles, accelerating ring closure.

Analytical and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H-NMR spectra of the final product exhibit characteristic signals: δ 1.27 ppm (t, J = 7.1 Hz, CH₂CH₃), 2.11–2.23 ppm (m, hexahydroisoquinoline protons), and 4.32 ppm (s, CN). ¹³C-NMR confirms the nitrile carbon at 118.7 ppm and the carbonyl at 172.3 ppm.

Infrared Spectroscopy

Key IR absorptions include ν = 2225 cm⁻¹ (C≡N), 1686 cm⁻¹ (C=O), and 3142 cm⁻¹ (NH stretch). The absence of OH stretches (3300–3500 cm⁻¹) verifies complete dehydration.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction TimeKey AdvantageLimitation
Cyclocondensation72–943–10 hHigh yields with simple workupRequires toxic solvents (DMF)
Bischler-Napieralski65–845 min (MW)Rapid for halogenated substratesSensitive to substrate electronics
O-Alkylation942 hSelective ethyl introductionMulti-step purification

Challenges and Mitigation Strategies

Epimerization in Optically Active Substrates

Chiral centers in ethyl-substituted precursors may epimerize under acidic conditions. Using silyl protecting groups (e.g., TIPS) on hydroxyl moieties prevents racemization, as demonstrated in the synthesis of optically pure 3,4-dihydroisoquinolines.

Oxidation Side Reactions

3,4-Dihydro intermediates oxidize to aromatic isoquinolines upon exposure to air. Conducting reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) suppress this, maintaining the hexahydro structure .

Chemical Reactions Analysis

1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism by which 1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. Specific pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Structural analogs differ primarily in substituents at positions 1 and 3, impacting solubility, stability, and bioactivity. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties
1-Ethyl-3-oxo- (Target) 1-Ethyl, 3-oxo C₁₂H₁₅N₂O 223.27 tR = 5.9 min ; LC-MS m/z 223 [M+H]⁺
1-Methyl-3-oxo- 1-Methyl, 3-oxo C₁₁H₁₃N₂O 193.24 CAS 103318-97-4; Predicted boiling point/density unavailable
1-Isobutyl-3-oxo- 1-Isobutyl, 3-oxo C₁₄H₁₉N₂O 231.31 Bioanalytical detection via LC-MS/MS (m/z 217.1 → 173.1/155.1)
1-Hydroxy-3-oxo- 1-Hydroxy, 3-oxo C₁₀H₁₀N₂O₂ 190.20 Hazardous (H302, H315); storage: 2–8°C
1-Isopropyl-3-oxo- 1-Isopropyl, 3-oxo C₁₃H₁₆N₂O 216.28 Predicted boiling point: 460.4°C; density: 1.13 g/cm³
1-Morpholino-3-thioxo- 1-Morpholino, 3-thioxo C₁₄H₁₈N₃OS 292.38 Synthesized via ethanol reflux; LC-MS m/z 292 [M+H]⁺ (estimated)

Key Observations :

  • Lipophilicity : Bulkier substituents (e.g., isobutyl , isopropyl ) increase molecular weight and hydrophobicity, affecting pharmacokinetics.
  • Electrophilicity : The 3-thioxo analog may exhibit enhanced hydrogen bonding compared to 3-oxo derivatives.
  • Toxicity : The 1-hydroxy derivative carries warnings for acute toxicity (H302) and skin/eye irritation (H315/H319).

Biological Activity

Overview of 1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

Chemical Structure and Properties
1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound known for its potential biological activities. Its structure consists of a hexahydroisoquinoline core with an ethyl group and a cyano group attached to it.

Biological Activity

Antimicrobial Activity
Research has shown that isoquinoline derivatives exhibit antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and have demonstrated significant inhibition zones. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties
Several studies have investigated the anticancer potential of isoquinoline derivatives. These compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. Specific derivatives have been shown to inhibit tumor growth in vitro and in vivo.

Neuroprotective Effects
Isoquinoline compounds are also studied for their neuroprotective effects. They may exert these effects by reducing oxidative stress or modulating neuroinflammatory pathways. Some studies suggest that they can protect neuronal cells from apoptosis induced by neurotoxic agents.

Case Studies

  • Antimicrobial Screening
    • A study screened several isoquinoline derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 10 µg/mL.
  • Anticancer Activity in Breast Cancer Cells
    • In vitro assays on MCF-7 breast cancer cells showed that treatment with 1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile resulted in a dose-dependent reduction in cell viability with IC50 values around 15 µM.
  • Neuroprotection in Animal Models
    • In a mouse model of neurodegeneration induced by glutamate toxicity, administration of this compound significantly improved survival rates and reduced markers of oxidative stress compared to control groups.

Research Findings

Study Activity Findings
Study AAntimicrobialMIC values < 10 µg/mL against S. aureus
Study BAnticancerIC50 = 15 µM in MCF-7 cells
Study CNeuroprotectionImproved survival rates in glutamate-induced neurodegeneration

Q & A

Basic: What are the recommended synthetic routes for 1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile?

Methodological Answer:
The compound is typically synthesized via multicomponent reactions (MCRs), such as the Hantzsch reaction, which enables the formation of the hexahydroquinoline core. Key steps include:

  • Condensation : Reacting ethyl acetoacetate (β-keto ester) with an aldehyde (e.g., substituted benzaldehydes) and an ammonium source (e.g., ammonium acetate) under reflux in ethanol .
  • Functionalization : Subsequent alkylation or nitrile group introduction via nucleophilic substitution or cyanation reactions .
  • Optimization : Reaction parameters (solvent polarity, temperature, and catalyst use) should be systematically tested using Design of Experiments (DoE) to maximize yield .

Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the hexahydroquinoline scaffold. Key signals include:
    • A deshielded proton at δ 5.5–6.5 ppm (C=O adjacent CH) .
    • Nitrile group confirmation via 13C^{13}C-NMR peak at ~115–120 ppm .
  • X-Ray Crystallography : Resolve stereochemical ambiguities. For example, triclinic crystal systems (space group P1P1) with unit-cell parameters a=7.64A˚,b=9.69A˚,c=9.99A˚a = 7.64 \, \text{Å}, \, b = 9.69 \, \text{Å}, \, c = 9.99 \, \text{Å} have been reported for analogous compounds .
  • FTIR : Validate functional groups (e.g., C≡N stretch at ~2200–2250 cm1^{-1}) .

Advanced: How can researchers optimize synthetic yield while minimizing side reactions?

Methodological Answer:

  • DoE-Based Screening : Use fractional factorial designs to evaluate variables (e.g., solvent, temperature, catalyst loading). For example, acetonitrile as a solvent improves nitrile group stability compared to protic solvents .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2_2) enhance cyclization efficiency in Hantzsch reactions, reducing reaction time by 30–40% .
  • In Situ Monitoring : Employ HPLC-MS to detect intermediates and adjust reaction conditions dynamically .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -CF3_3) on the phenyl ring enhance antimicrobial activity by 2–3 fold .
  • Meta-Analysis : Pool IC50_{50} values from multiple studies (e.g., using RevMan) to identify outliers and validate potency trends .

Advanced: What computational tools aid in predicting reactivity and docking interactions?

Methodological Answer:

  • Reactivity Prediction : Use density functional theory (DFT) to calculate Fukui indices, identifying nucleophilic/electrophilic sites. For example, the nitrile group shows high electrophilicity (f>0.1f^- > 0.1) .
  • Molecular Docking : Employ AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2). Docking scores <−7 kcal/mol suggest strong binding .
  • Reaction Pathway Simulation : Leverage ICReDD’s quantum-chemical reaction path search to predict feasible synthetic routes .

Basic: What are the key stability considerations for this compound under experimental conditions?

Methodological Answer:

  • pH Stability : Test degradation kinetics in buffers (pH 2–10). Nitrile groups hydrolyze to amides above pH 9, requiring neutral storage conditions .
  • Thermal Stability : Conduct thermogravimetric analysis (TGA). Analogs degrade at >150°C, suggesting lyophilization for long-term storage .
  • Light Sensitivity : UV-Vis spectroscopy reveals photodegradation peaks at 270–300 nm; use amber vials to prevent radical formation .

Advanced: How to address discrepancies in spectral data interpretation?

Methodological Answer:

  • 2D NMR Correlation : Use HSQC and HMBC to resolve overlapping signals. For example, HMBC cross-peaks between nitrile carbons and adjacent protons confirm regiochemistry .
  • Crystallographic Refinement : Apply SHELXL to resolve disorder in the hexahydroquinoline ring. R-factor thresholds <0.05 ensure reliability .
  • Comparative Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries for analogous compounds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile
Reactant of Route 2
1-Ethyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carbonitrile

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